molecular formula C7H9N3O3 B8780640 Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 6339-81-7

Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B8780640
CAS No.: 6339-81-7
M. Wt: 183.16 g/mol
InChI Key: LIUOLFOJUPDQMX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a keto group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with different substituents, leading to variations in biological activity.

    2-thio-containing pyrimidines: Possess a sulfur atom in place of the oxygen atom, resulting in different chemical reactivity and biological properties.

Uniqueness

Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

CAS No.

6339-81-7

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 2-amino-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-5(11)10-7(8)9-4/h3H,2H2,1H3,(H3,8,9,10,11)

InChI Key

LIUOLFOJUPDQMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxalacetic acid diethyl ester (8.5 g, 45.2 mmol) in ethanol (100 mL) was treated with guanidine carbonate (8.1 g, 45.2 mmol) and this was stirred under reflux for 2 hours. The mixture was diluted with water, concentrated to removed ethanol, and the solid was collected by filtration. The solid was then suspended in ethanol (40 mL) and concentrated hydrochloric acid (1 mL) and refluxed for 15 minutes. The mixture was then cooled, basified with potassium carbonate, diluted with water and concentrated to removed ethanol. The white solid was collected by filtration and vacuum dried to give J1.1 (1.67 g, 20%). 1H-NMR (DMSO-d6) δ: 10.34 (1H, br s), 8.92 (1H, br s), 7.46 (1H, br, s), 5.42 (1H, s), 4.18 (2H, q, J=7 Hz), 1.24 (3H, t, J=7 Hz).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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